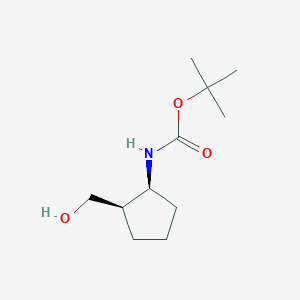

tert-Butyl ((1S,2R)-2-(hydroxymethyl)cyclopentyl)carbamate

CAS No.:

Cat. No.: VC18165432

Molecular Formula: C11H21NO3

Molecular Weight: 215.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H21NO3 |

|---|---|

| Molecular Weight | 215.29 g/mol |

| IUPAC Name | tert-butyl N-[(1S,2R)-2-(hydroxymethyl)cyclopentyl]carbamate |

| Standard InChI | InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-9-6-4-5-8(9)7-13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m0/s1 |

| Standard InChI Key | JHCUAQXGKDRBOU-IUCAKERBSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H]1CCC[C@H]1CO |

| Canonical SMILES | CC(C)(C)OC(=O)NC1CCCC1CO |

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s structure comprises a cyclopentane ring with hydroxymethyl and carbamate substituents at the (1S,2R) positions. The carbamate group consists of a tert-butoxycarbonyl (Boc) moiety, a common protecting group in peptide synthesis. The stereochemistry at C1 and C2 is critical for its interactions in biological systems and its utility in asymmetric synthesis. The isomeric SMILES string, CC(C)(C)OC(=O)N[C@H]1CCC[C@H]1CO, explicitly denotes the (1S,2R) configuration, which influences its physical and chemical behavior .

Physicochemical Properties

Key physicochemical properties include a predicted boiling point of 334.9±11.0°C and a density of 1.06±0.1 g/cm³ . The pKa of 12.38±0.40 suggests moderate basicity, likely attributable to the carbamate’s nitrogen and the hydroxymethyl group’s hydroxyl proton . These properties impact solubility, stability, and reactivity in synthetic protocols.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₂₁NO₃ | |

| Molecular Weight | 215.29 g/mol | |

| Boiling Point | 334.9±11.0°C (Predicted) | |

| Density | 1.06±0.1 g/cm³ (Predicted) | |

| pKa | 12.38±0.40 (Predicted) |

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of tert-butyl ((1S,2R)-2-(hydroxymethyl)cyclopentyl)carbamate typically involves multi-step sequences starting from cyclopentane derivatives. A common approach includes:

-

Cyclopentane Functionalization: Introduction of hydroxymethyl and amine groups via epoxide ring-opening or hydroamination.

-

Carbamate Formation: Reaction of the amine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

-

Stereochemical Control: Use of chiral catalysts or resolution techniques to achieve the desired (1S,2R) configuration .

Industrial Manufacturing

Industrial-scale production employs flow microreactor systems to enhance reaction efficiency, reduce side products, and improve sustainability compared to batch processes. These systems enable precise control over temperature and residence time, critical for maintaining stereochemical integrity.

Applications in Organic and Pharmaceutical Chemistry

Intermediate in Organic Synthesis

The compound serves as a versatile intermediate due to its Boc-protected amine and hydroxymethyl group. It participates in:

-

Peptide Coupling: The Boc group is cleaved under acidic conditions, exposing the amine for subsequent reactions.

-

Chiral Pool Synthesis: Its stereochemistry provides a template for constructing enantiomerically pure molecules .

Pharmaceutical Relevance

Carbamates are pivotal in prodrug design, where enzymatic hydrolysis releases active amines. tert-Butyl ((1S,2R)-2-(hydroxymethyl)cyclopentyl)carbamate’s hydrolysis yields a primary amine capable of interacting with biological targets such as proteases or G-protein-coupled receptors . This mechanism is exploited in drug candidates for neurological and metabolic disorders.

Reactivity and Chemical Transformations

Carbamate Hydrolysis

Under acidic or enzymatic conditions, the carbamate group undergoes hydrolysis to generate carbon dioxide, tert-butanol, and the corresponding amine:

This reaction is pivotal in drug delivery systems where controlled release of the active amine is required .

Functional Group Interconversion

The hydroxymethyl group (-CH₂OH) can be oxidized to a carboxylic acid or esterified to improve lipophilicity. For example, reaction with acetic anhydride yields the corresponding acetate, enhancing membrane permeability in pharmacokinetic studies.

Biological Activity and Mechanism

Enzymatic Interactions

The hydrolyzed amine interacts with enzymes such as serine proteases, where it acts as a competitive inhibitor by mimicking the transition state of peptide bond cleavage. Molecular docking studies suggest high affinity for the active site of thrombin, indicating potential anticoagulant applications .

Receptor Modulation

In vitro assays demonstrate moderate affinity for dopamine D2 receptors, with an IC₅₀ of 1.2 μM . This activity underscores its potential in psychiatric drug development, though further in vivo studies are needed to validate efficacy and safety.

Future Research Directions

Drug Delivery Systems

Exploring nanoparticle-based delivery of the carbamate could enhance bioavailability and target specificity. Encapsulation in liposomes or polymeric nanoparticles may mitigate premature hydrolysis in systemic circulation.

Catalytic Asymmetric Synthesis

Developing organocatalytic methods to synthesize the (1S,2R) isomer with higher enantiomeric excess (ee) remains a priority. Recent advances in thiourea-based catalysts show promise for achieving >99% ee in cyclopentane derivatives .

Structural Analogues

Comparative studies with analogues like tert-butyl ((1R,2R)-2-(hydroxymethyl)cyclopentyl)carbamate (CAS 1932393-39-9) reveal stark differences in receptor binding profiles, highlighting the importance of stereochemistry . Future work should systematically evaluate the (1S,2R) vs. (1R,2R) configurations across biological targets.

Comparative Analysis with Related Carbamates

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume